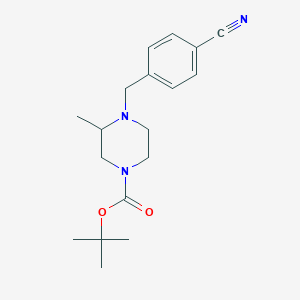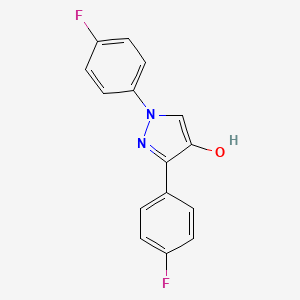
zinc-64
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc-64 is a stable isotope of zinc with a mass number of 64. It has an atomic number of 30, which means it contains 30 protons and 34 neutrons. This compound is one of the five naturally occurring isotopes of zinc, and it constitutes approximately 49.17% of natural zinc . This isotope is known for its applications in various scientific fields, including nuclear physics, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc-64 can be produced through various methods, including neutron activation and proton bombardment. One common method involves the irradiation of enriched zinc targets in a nuclear reactor. The reaction typically used is the neutron capture reaction, where zinc-63 captures a neutron to become this compound .
Industrial Production Methods: In industrial settings, this compound is often produced using enriched zinc oxide or zinc acetate as target materials. These targets are irradiated in nuclear reactors, and the resulting this compound is then separated and purified using ion exchange chromatography or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: Zinc-64, like other zinc isotopes, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products:
Oxidation: Zinc oxide (ZnO)
Reduction: Elemental zinc (Zn)
Substitution: Zinc halides (e.g., ZnCl₂, ZnBr₂)
Scientific Research Applications
Zinc-64 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of zinc-64 involves its role as a catalytic, structural, and regulatory element. This compound ions participate in various biochemical pathways by acting as cofactors for enzymes and stabilizing protein structures . It also plays a role in cellular signaling and gene expression by interacting with transcription factors and other regulatory proteins .
Comparison with Similar Compounds
Zinc-64 can be compared with other zinc isotopes such as zinc-66, zinc-67, zinc-68, and zinc-70. Each of these isotopes has unique properties and applications:
Zinc-66: Constitutes about 27.73% of natural zinc and is used in similar applications as this compound.
Zinc-67: Makes up approximately 4.04% of natural zinc and is used in nuclear magnetic resonance (NMR) studies.
This compound is unique due to its high natural abundance and its stability, making it particularly valuable for a wide range of scientific and industrial applications.
Properties
Molecular Formula |
Zn |
|---|---|
Molecular Weight |
63.929142 g/mol |
IUPAC Name |
zinc-64 |
InChI |
InChI=1S/Zn/i1-1 |
InChI Key |
HCHKCACWOHOZIP-BJUDXGSMSA-N |
Isomeric SMILES |
[64Zn] |
Canonical SMILES |
[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Cyanoethyl)-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12044193.png)
![3,4-Dichloro-5-[2-(furan-2-yl)-2-oxoethyl]furan-2(5H)-one](/img/structure/B12044199.png)


![(4-propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone;hydrochloride](/img/structure/B12044219.png)



![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12044257.png)

![cyclohexanamine;[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] dihydrogen phosphate](/img/structure/B12044276.png)



